

Application Notes and Protocols for Nitron in Environmental Sample Analysis

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Introduction

Nitron (C₂₀H₁₆N₄), a gravimetric reagent, offers a classical and reliable method for the quantitative analysis of nitrate (NO₃⁻) in various environmental matrices. This application note provides detailed protocols for the determination of nitrate in water and soil samples using Nitron. While historically used, the Nitron method serves as a valuable reference technique and can be employed when advanced instrumentation is unavailable. It is important to note that this method is specific for nitrate and is not suitable for the direct analysis of perchlorate (ClO₄⁻) due to significant interferences.

Principle of the Method

The fundamental principle of the Nitron method lies in the reaction of Nitron with nitrate ions in an acidic solution to form a sparingly soluble crystalline precipitate of Nitron nitrate (C₂₀H₁₆N₄·HNO₃). The precipitate is then isolated, washed, dried, and weighed. The concentration of nitrate in the original sample is calculated from the mass of the precipitate.

Application 1: Determination of Nitrate in Water Samples

This protocol outlines the steps for the gravimetric determination of nitrate in water samples, such as groundwater, surface water, and wastewater.



Experimental Protocol

- 1. Reagent Preparation:
- Nitron Reagent (10% w/v): Dissolve 10 g of Nitron in 95 mL of 5% (v/v) acetic acid. Warm gently to dissolve and filter if necessary. Store in a dark, stoppered bottle. This reagent should be freshly prepared.
- Saturated Nitron Nitrate Wash Solution: Prepare a small amount of Nitron nitrate precipitate
 by mixing a dilute nitrate solution with the Nitron reagent. Wash the precipitate with cold
 deionized water, then suspend it in deionized water and stir for several hours. Filter the
 solution to obtain a saturated wash liquid.
- Glacial Acetic Acid
- Sulfuric Acid (1 M)
- 2. Sample Preparation:
- Collect water samples in clean glass or plastic bottles.
- If the sample contains suspended solids, filter it through a 0.45 μm membrane filter.
- If the sample is suspected to contain high concentrations of interfering ions (see Table 2), appropriate pretreatment steps may be necessary. For example, chloride can be removed by precipitation with a silver salt. Nitrite, which can be oxidized to nitrate, can be removed by treating the sample with a small amount of urea or sulfamic acid.
- 3. Precipitation Procedure:
- Measure 100 mL of the filtered water sample into a 250 mL beaker.
- Acidify the sample with a few drops of 1 M sulfuric acid to a pH of approximately 3-4.
- Heat the solution to boiling.
- Remove the beaker from the heat and add 10-12 mL of the Nitron reagent for every 100 mg of nitrate expected. Add the reagent slowly while stirring the solution gently with a glass rod.



- Allow the beaker to cool to room temperature, and then place it in an ice bath for at least 2
 hours to ensure complete precipitation.
- 4. Filtration and Washing:
- Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4) under gentle suction.
- Wash the precipitate several times with small volumes (5-10 mL) of the cold, saturated Nitron nitrate wash solution.
- Finally, wash the precipitate with two small portions of ice-cold deionized water to remove any remaining wash solution.
- 5. Drying and Weighing:
- Dry the crucible containing the precipitate in an oven at 105-110°C to a constant weight. This
 typically takes 1-2 hours.
- Cool the crucible in a desiccator and weigh it accurately.
- The difference between the final and initial weight of the crucible gives the mass of the Nitron nitrate precipitate.

6. Calculation:

The concentration of nitrate in the water sample is calculated using the following formula:

Nitrate (mg/L) = (Mass of precipitate (g) \times 0.1653 \times 1000) / Volume of sample (L)

Where 0.1653 is the gravimetric factor for the conversion of Nitron nitrate (molar mass = 375.4 g/mol) to nitrate (molar mass = 62.0049 g/mol).

Experimental Workflow





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Figure 1: Experimental workflow for nitrate analysis in water.

Application 2: Determination of Nitrate in Soil Samples

This protocol describes the extraction of nitrate from soil and its subsequent determination using the Nitron gravimetric method.

Experimental Protocol

- 1. Reagent Preparation:
- All reagents listed in the water analysis protocol.
- Extracting Solution (e.g., 2 M KCl): Dissolve 149.1 g of potassium chloride in deionized water and dilute to 1 L.
- 2. Sample Preparation and Extraction:
- Collect a representative soil sample and air-dry it at room temperature for 48 hours.
- Grind the air-dried soil sample to pass through a 2 mm sieve.
- Weigh 50 g of the sieved soil into a 250 mL Erlenmeyer flask.
- Add 100 mL of the 2 M KCl extracting solution to the flask.
- Shake the flask on a mechanical shaker for 1 hour to extract the nitrate.
- Filter the soil suspension through a Whatman No. 42 filter paper to obtain a clear extract.



- 3. Precipitation, Filtration, Washing, Drying, and Weighing:
- Follow the same procedures (steps 3 to 5) as described in the water analysis protocol, using an appropriate volume of the soil extract (e.g., 50 mL).

4. Calculation:

The concentration of nitrate in the soil sample is calculated as follows:

Nitrate (mg/kg) = (Mass of precipitate (g) \times 0.1653 \times 1000 \times V_extract) / (V_aliquot \times Mass of soil (kg))

Where:

- V_extract = Total volume of the extracting solution (L)
- V_aliquot = Volume of the soil extract taken for analysis (L)

Experimental Workflow



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Figure 2: Workflow for nitrate analysis in soil samples.

Quantitative Data Summary

The performance of the Nitron method for nitrate determination can be influenced by various factors, including the sample matrix and the presence of interfering ions. The following table summarizes general performance characteristics based on available literature. It is recommended that each laboratory validates the method for their specific sample types.



| Parameter | Water Samples | Soil Extracts | Notes |
|-------------------------------|---------------|---------------|--|
| Limit of Detection (LOD) | ~ 5 mg/L | ~ 10 mg/kg | Highly dependent on the final weighing accuracy. |
| Limit of Quantification (LOQ) | ~ 15 mg/L | ~ 30 mg/kg | Can be improved by using a larger sample volume. |
| Precision (RSD) | < 5% | < 10% | For nitrate concentrations well above the LOQ. |
| Recovery | 95 - 105% | 90 - 110% | In the absence of significant interferences. |

Interferences

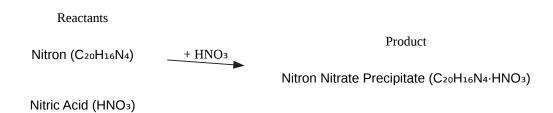
Several ions can interfere with the gravimetric determination of nitrate using Nitron by forming precipitates with the reagent. The table below lists common interfering ions and suggested methods for their removal.



| Interfering Ion | Chemical Formula | Method of Removal |
|-----------------|---|--|
| Perchlorate | ClO ₄ ⁻ | No simple removal method; Nitron is not suitable for perchlorate-containing samples. |
| Chloride | CI- | Precipitation with a silver salt (e.g., Ag ₂ SO ₄). |
| Bromide | Br ⁻ | Precipitation with a silver salt. |
| lodide | 1- | Precipitation with a silver salt. |
| Nitrite | NO ₂ - | Oxidation to N ₂ gas with urea or sulfamic acid in acidic solution. |
| Chromate | CrO4 ²⁻ | Reduction to Cr ³⁺ with a suitable reducing agent (e.g., SO ₂). |
| Oxalate | C ₂ O ₄ ²⁻ | Precipitation as calcium oxalate. |

Chemical Reaction Pathway

The reaction between Nitron and nitric acid to form the precipitate is a straightforward acidbase reaction followed by precipitation.





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Figure 3: Reaction of Nitron with nitric acid.

Conclusion

The Nitron method provides a reliable, albeit classical, approach for the gravimetric determination of nitrate in environmental samples. While it requires careful technique and is more time-consuming than modern instrumental methods, it can deliver accurate results, particularly for samples with moderate to high nitrate concentrations. The primary limitations of the method are its susceptibility to interferences from various anions, most notably perchlorate, and a relatively high limit of detection compared to chromatographic or colorimetric techniques. Proper sample preparation and adherence to the detailed protocols are crucial for obtaining accurate and reproducible data.

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